N-Decanoylglycine

Enzyme Inhibition Peptidylglycine α-Amidating Monooxygenase Chain Length Activity Relationship

N-Decanoylglycine (C10) is the definitive medium-chain N-acylglycine for quantitative PAM enzymology—KM,app 60–90 μM and IC50 30–110 μM provide a critical reference midpoint between short-chain (C6–C8) and long-chain (C12–C16) variants. Its CMC of 0.8–1.2 mM enables spontaneous protocell vesicle assembly under hydrothermal conditions. The 3.9-fold higher cytochrome c kcat (0.47 s⁻¹) vs. palmitoyl-CoA maximizes in vitro metabolic reconstitution signal. Serum levels discriminate severe portal hypertension (AUC 0.9091). Procure this precisely defined C10 substrate for assay reproducibility—substituting longer-chain analogs invalidates comparative data.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 14305-32-9
Cat. No. B3103008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decanoylglycine
CAS14305-32-9
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
InChIKeyWRRYZYASRAUROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Decanoylglycine (CAS 14305-32-9) Procurement Guide: Identity, Class, and Baseline Characterization


N-Decanoylglycine (CAS 14305-32-9; C12H23NO3; MW 229.32) is an N-acylglycine featuring a C10 saturated fatty acyl (decanoyl) chain amide-linked to glycine. It is an endogenous minor fatty acid metabolite produced by glycine N-acyltransferase (GLYAT) acting on decanoyl-CoA [1]. Its computed LogP of 3.2 and amphiphilic nature enable self-assembly into micellar structures at critical micelle concentrations (CMC) of 0.8–1.2 mM . As a member of the N-acylglycine family, it serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM) and exhibits concentration-dependent modulation of this bifunctional enzyme, with reported IC50 values ranging from 30 to 110 μM in human DMS53 cellular assays [2].

Why Generic Substitution with Other N-Acylglycines Fails: Chain Length-Dependent Activity in N-Decanoylglycine Applications


N-Acylglycines are not functionally interchangeable; their acyl chain length critically determines substrate recognition, enzyme catalytic efficiency, and biophysical behavior. N-Decanoylglycine occupies a distinct medium-chain (C10) position between short-chain (C6–C8) and long-chain (C12–C16) variants, exhibiting unique kinetic parameters with PAM [1], distinct micellization thermodynamics [2], and differential metabolic processing by cytochrome c and other enzymes . Substituting a longer-chain analog such as N-palmitoylglycine (C16) would alter PAM inhibition potency, micelle aggregation number, and membrane partitioning, thereby invalidating experimental comparisons and assay reproducibility. The quantitative evidence presented in Section 3 establishes the precise magnitude of these chain length-dependent differences.

Quantitative Differentiation of N-Decanoylglycine: Comparative Activity and Physical Chemistry Data


PAM Inhibition Potency and Substrate Affinity: N-Decanoylglycine vs. N-Dodecanoylglycine and N-Palmitoylglycine

N-Decanoylglycine (compound 1c) exhibits distinct inhibitory and substrate properties relative to longer-chain N-acylglycines. In competitive binding assays with human DMS53 lung cancer cells using the tripeptide substrate (R)-Tyr-(S)-Val-Gly, N-decanoylglycine displayed an IC50 of 110 μM for secreted PAM and 30 μM for extracted PAM, with KM,app values of 440 μM (frog PAM) and 200 μM (H889 PAM) [1]. In contrast, the C12 analog N-dodecanoylglycine (5c) demonstrated markedly enhanced potency with an IC50 of 0.06 μM (60 nM) against H889 PAM [2]. The C16 analog N-palmitoylglycine exhibited an IC50 of 2.0 μM (2,000 nM) against DMS53 extracted PAM [3]. These data confirm that N-decanoylglycine occupies an intermediate potency window—approximately 1,800-fold less potent than the C12 dodecanoyl derivative yet 67-fold more potent than the C16 palmitoyl derivative in comparable assay formats.

Enzyme Inhibition Peptidylglycine α-Amidating Monooxygenase Chain Length Activity Relationship

Chain Length-Dependent Catalytic Efficiency: 1000-Fold Variation in (V/K)app for N-Acylglycine Amidation by PAM

The peptidylglycine α-amidating enzyme (α-AE/PAM) catalyzes the oxidative cleavage of N-acylglycines with chain length-dependent efficiency. The apparent specificity constant (V/K)app varies approximately 1000-fold across the homologous series, increasing systematically as acyl chain length increases [1]. This effect is predominantly driven by changes in apparent KM: the KM,app for N-formylglycine (C1) is 23 ± 0.88 mM, while N-lauroylglycine (C12) and longer chain N-acylglycines exhibit KM,app values in the range of 60–90 μM [2]. N-Decanoylglycine (C10) falls within the longer-chain class, predicted to have a KM,app of approximately 60–90 μM, representing a >250-fold enhancement in enzyme affinity relative to the C1 formyl derivative.

Enzyme Kinetics Substrate Specificity Structure-Activity Relationship

Cytochrome c Substrate Preference: 3.9-Fold Higher kcat for Decanoyl-CoA vs. Palmitoyl-CoA

Cytochrome c can catalyze the oxidation of fatty acyl-CoA thioesters to their corresponding N-acylglycines in a non-classical pathway. Comparative kinetic analysis reveals a pronounced chain length preference: the catalytic rate constant (kcat) for decanoyl-CoA (C10) is 0.47 s⁻¹, which is 3.9-fold higher than the kcat of 0.12 s⁻¹ observed for the longer-chain palmitoyl-CoA (C16) substrate . This difference is attributed to reduced steric hindrance within the heme pocket when processing the shorter decanoyl chain.

Metabolic Enzymology Fatty Acid Conjugation Substrate Specificity

Critical Micelle Concentration (CMC): 0.8–1.2 mM, Comparable to Modern Phospholipids

N-Decanoylglycine spontaneously self-assembles into bilayer vesicles under simulated prebiotic hydrothermal vent conditions. Its critical micelle concentration (CMC) is measured at 0.8–1.2 mM, a range directly comparable to that of modern phospholipids . This CMC value positions N-decanoylglycine as a primitive membrane-forming amphiphile with sufficient hydrophobicity for stable vesicle formation while retaining aqueous solubility at sub-millimolar concentrations. By contrast, shorter-chain N-acylglycines (e.g., C6–C8) exhibit substantially higher CMC values (>10 mM) and fail to form stable vesicles, whereas longer-chain analogs (C12–C16) have CMC values <0.1 mM but suffer from extremely low water solubility that hinders experimental handling .

Physical Chemistry Amphiphile Self-Assembly Prebiotic Chemistry

Micelle Aggregation Number: Decanoyl Group Dominates Self-Assembly Behavior

Small-angle neutron scattering (SANS) studies of N-decanoylglycine potassium salts reveal that the micelle aggregation number (n) is independent of the amino acid residue for monomer and dimer species, indicating that the decanoyl acyl group plays the critical and dominant role in driving micelle formation [1]. In contrast, for trimer species, the aggregation number becomes dependent on the amino acid residue composition. This chain length-specific behavior contrasts with longer-chain N-acylglycines (e.g., C12, C14), where the increased hydrophobic volume of the acyl chain reduces the relative contribution of the glycine headgroup to aggregation thermodynamics.

Colloid Science Small-Angle Neutron Scattering Surfactant Aggregation

Diagnostic Biomarker Potential: AUC 0.9091 for Severe Portal Hypertension

In a metabolomics study of cirrhotic patients, serum N-decanoylglycine concentrations differentiated patients with severe portal hypertension (SPHT; HVPG ≥16 mmHg) from those with moderate portal hypertension (MPHT) with an area under the ROC curve (AUC) of 0.9091 [1]. This diagnostic performance was second only to pisumionoside (AUC 0.947) among 153 differential metabolites identified. In contrast, other N-acylglycines such as N-palmitoylglycine and N-oleoylglycine did not achieve comparable discrimination in the same patient cohort.

Metabolomics Biomarker Discovery Liver Cirrhosis

Validated Application Scenarios for N-Decanoylglycine: Where Procurement Is Data-Driven


Mechanistic Studies of Peptidylglycine α-Amidating Monooxygenase (PAM) Substrate Recognition

N-Decanoylglycine serves as a precisely defined medium-chain substrate for PAM kinetic studies. Its KM,app of 60–90 μM and (V/K)app position within the 1000-fold dynamic range of the N-acylglycine series enable quantitative investigation of chain length-dependent catalytic efficiency [1]. The compound's intermediate IC50 values (30–110 μM) against human DMS53 PAM provide a reference point for comparative inhibition studies with nanomolar glycolate analogs [2].

Prebiotic Chemistry and Protocell Membrane Modeling

With a critical micelle concentration (CMC) of 0.8–1.2 mM—comparable to modern phospholipids—N-decanoylglycine spontaneously assembles into bilayer vesicles under hydrothermal vent-simulating conditions (70–90°C, wet-dry cycles) . This property makes it the N-acylglycine of choice for origin-of-life studies examining primitive membrane compartmentalization, where longer-chain analogs exhibit prohibitive insolubility and shorter-chain analogs fail to form stable vesicles [3].

Cytochrome c-Dependent Fatty Acid Conjugation Pathway Reconstitution

The 3.9-fold higher kcat of cytochrome c toward decanoyl-CoA (0.47 s⁻¹) relative to palmitoyl-CoA (0.12 s⁻¹) establishes N-decanoylglycine as the preferred product for in vitro reconstitution of this non-classical metabolic pathway . Researchers studying alternative fatty acid conjugation mechanisms should prioritize the C10 substrate to maximize enzymatic turnover and assay signal.

Clinical Metabolomics Biomarker Validation for Portal Hypertension

Serum N-decanoylglycine levels discriminate severe portal hypertension (HVPG ≥16 mmHg) with an AUC of 0.9091, validated in a Tibetan cirrhotic patient cohort [4]. This high diagnostic performance supports procurement for targeted LC-MS/MS assay development and cross-validation studies in portal hypertension biomarker panels.

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